molecular formula C16H19NO4 B4929576 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

Cat. No. B4929576
M. Wt: 289.33 g/mol
InChI Key: BRNHIAFTSLYVQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide, also known as BMOA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BMOA belongs to the class of coumarin derivatives and has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and oxidative stress. 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2, lipoxygenase, and xanthine oxidase. 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has been shown to reduce the levels of lipid peroxidation, which is a marker of oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide in lab experiments is its wide range of biological activities, which makes it a versatile compound for studying various disease models. 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of using 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide in lab experiments is its potential toxicity, which requires careful dose optimization and toxicity studies.

Future Directions

There are several future directions for the study of 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to investigate its potential applications in the treatment of various diseases, particularly those associated with inflammation and oxidative stress. Additionally, the development of 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide derivatives with improved potency and selectivity could lead to the development of novel therapeutic agents.

Synthesis Methods

2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide can be synthesized by the reaction of 4-butyl-8-methylcoumarin with chloroacetic acid in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization to obtain pure 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide.

Scientific Research Applications

2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. Its anti-inflammatory and antioxidant properties have been shown to be beneficial in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has also been investigated for its potential use as an antimicrobial agent.

properties

IUPAC Name

2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-3-4-5-11-8-15(19)21-16-10(2)13(7-6-12(11)16)20-9-14(17)18/h6-8H,3-5,9H2,1-2H3,(H2,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNHIAFTSLYVQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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